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molecular formula C11H10BrNO B8324855 5-Bromo-6-methoxy-7-methylquinoline

5-Bromo-6-methoxy-7-methylquinoline

Cat. No. B8324855
M. Wt: 252.11 g/mol
InChI Key: KJESBBOLXFRBOM-UHFFFAOYSA-N
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Patent
US09296758B2

Procedure details

To the solution of 5-bromo-6-methoxy-7-methylquinoline (6.5 g, 25.8 mmol) in DCM (150 mL) was added BBr3 slowly (77.3 mL, 1.0 M in DCM, 77.3 mmol). The mixture was stirred for 3 hours and cooled to 0° C. Methanol (40 mL) was added slowly and the mixture was stirred for 20 minutes. The solvents were removed under reduced pressure. The solid was dissolved in methanol (100 mL) and was treated with 1.0 N sodium hydroxide solution (50 mL) (pH ˜12). The mixture was stirred for 12 hours and acetic acid was added to adjust pH to between 4-5. The mixture was filtered and washed with water. The gray solid was dried under reduced pressure to give 5-bromo-7-methylquinolin-6-ol (5.0 g). LCMS-ESI+ (m/z): 238.2, 240.1 (M+H)+, 236.1, 238.0 (M−H).
Quantity
6.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:11]([O:12]C)=[C:10]([CH3:14])[CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][CH:6]=[N:7]2.B(Br)(Br)Br.CO>C(Cl)Cl>[Br:1][C:2]1[C:11]([OH:12])=[C:10]([CH3:14])[CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][CH:6]=[N:7]2

Inputs

Step One
Name
Quantity
6.5 g
Type
reactant
Smiles
BrC1=C2C=CC=NC2=CC(=C1OC)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
The solvents were removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in methanol (100 mL)
ADDITION
Type
ADDITION
Details
was treated with 1.0 N sodium hydroxide solution (50 mL) (pH ˜12)
STIRRING
Type
STIRRING
Details
The mixture was stirred for 12 hours
Duration
12 h
ADDITION
Type
ADDITION
Details
acetic acid was added
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The gray solid was dried under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC1=C2C=CC=NC2=CC(=C1O)C
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: CALCULATEDPERCENTYIELD 81.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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